
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine, also known as AEMT, is a nucleoside analog that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of thymidine and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is not fully understood. However, studies have shown that this compound is incorporated into the DNA of cells and can inhibit the replication of viruses and cancer cells. This compound can also induce apoptosis, which is a form of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound can inhibit the replication of viruses and cancer cells, induce apoptosis, and modulate the immune response. This compound has also been shown to have anti-inflammatory properties and can reduce the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is its antiviral and anticancer properties. This compound can be used to inhibit the replication of viruses and cancer cells in vitro. However, this compound has some limitations for lab experiments. This compound can be toxic to cells at high concentrations, and its effects on normal cells are not fully understood.
Orientations Futures
There are several future directions for 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine research. One direction is the development of this compound-based gene therapies for the treatment of viral infections and cancer. Another direction is the study of this compound's mechanism of action and its effects on normal cells. This compound can also be used as a tool for studying DNA replication and repair mechanisms. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Conclusion:
In conclusion, this compound is a nucleoside analog that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through several methods and has been extensively studied for its antiviral and anticancer properties. This compound's mechanism of action is not fully understood, but it has been shown to inhibit the replication of viruses and cancer cells and induce apoptosis. This compound has several advantages for lab experiments, but its effects on normal cells are not fully understood. There are several future directions for this compound research, including the development of this compound-based gene therapies and the study of its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine involves several steps. The first step is the protection of the hydroxyl group of thymidine with a benzyl group. This is followed by the reaction of the protected thymidine with 2-azido-1-(hydroxymethyl)ethanol in the presence of a Lewis acid catalyst. The benzyl group is then removed using hydrogenolysis, resulting in the formation of this compound.
Applications De Recherche Scientifique
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of gene therapy. This compound has been shown to have antiviral properties and can inhibit the replication of viruses such as HIV-1 and herpes simplex virus. This compound has also been shown to be effective in inhibiting the replication of cancer cells.
Propriétés
| 127559-73-3 | |
Formule moléculaire |
C9H13N5O4 |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
1-[(1-azido-3-hydroxypropan-2-yl)oxymethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N5O4/c1-6-3-14(9(17)12-8(6)16)5-18-7(4-15)2-11-13-10/h3,7,15H,2,4-5H2,1H3,(H,12,16,17) |
Clé InChI |
QHHGZUNIBSYYTP-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)COC(CN=[N+]=[N-])CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)COC(CN=[N+]=[N-])CO |
Synonymes |
1-((2-azido-1-(hydroxymethyl)ethoxy)methyl)thymine acycloAZT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


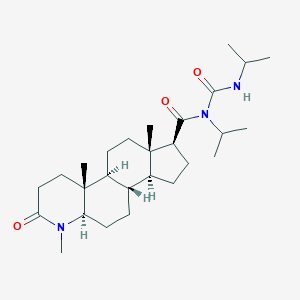


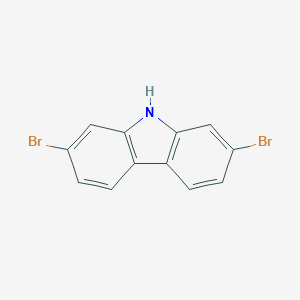
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)

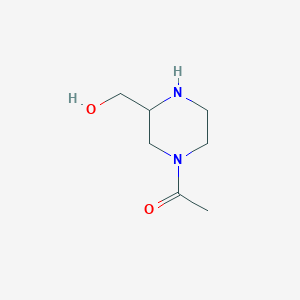
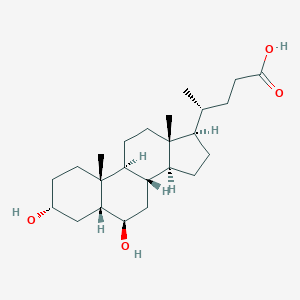

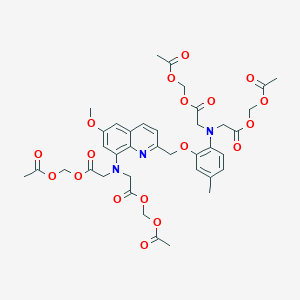
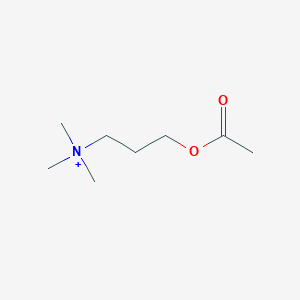
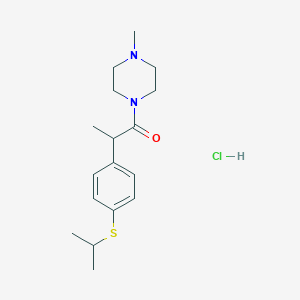

![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
